

molecular weight of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate

Cat. No.: B028507

[Get Quote](#)

An In-depth Technical Guide on **Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate**

Introduction

Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate is a heterocyclic organic compound. As a derivative of 1,3-dioxane, it belongs to a class of compounds that serve as valuable intermediates and building blocks in organic synthesis. The rigid chair-like conformation of the dioxane ring and the presence of multiple functional groups—an ester and a protected diol—make it a versatile scaffold for the synthesis of more complex molecules, including stereochemically defined structures and pharmacologically active agents. This guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, and its potential applications in research and drug development for an audience of researchers and drug development professionals.

Chemical and Physical Properties

The fundamental properties of **Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate** are summarized below. This data is crucial for its application in chemical synthesis, enabling researchers to predict its behavior in different reaction conditions and to characterize newly synthesized materials.

Property	Value	Source
Molecular Weight	174.19 g/mol	[1] [2]
Molecular Formula	C ₈ H ₁₄ O ₄	[1] [2]
CAS Number	155818-14-7	[1] [2]
IUPAC Name	methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate	[1]
SMILES	CC1(OCC(CO1)C(=O)OC)C	[1]
InChIKey	PAJDNLXOQRGUSD-UHFFFAOYSA-N	[1]
Exact Mass	174.08920892 Da	[1]
XLogP3	0.3	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	4	[1]
Rotatable Bond Count	2	[1]

Experimental Protocols: Representative Synthesis

While a specific protocol for the direct synthesis of **Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate** is not detailed in the provided search results, a representative procedure for a related compound, 2,2-dimethyl-1,3-dioxan-5-one, can be illustrative of the general methodology for forming the core dioxane structure. This process typically involves the protection of a diol with a ketone or its equivalent, followed by functional group manipulation.

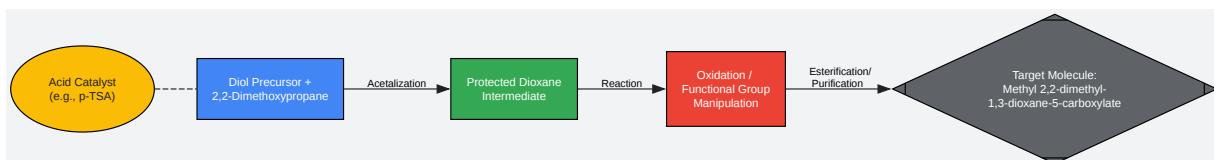
General Procedure for Synthesis of a 2,2-dimethyl-1,3-dioxane core:

The synthesis often starts from a precursor with appropriate hydroxyl and other functional groups. For instance, the synthesis of 2,2-dimethyl-1,3-dioxan-5-one can be achieved from 5-amino-2,2-dimethyl-1,3-dioxan-5-methanol.[\[3\]](#)

- Preparation of the Protected Diol Intermediate:

- A suitable starting material, such as tris(hydroxymethyl)aminomethane, is dissolved in a solvent like N,N-dimethylformamide (DMF).[3]
- An acetal protecting agent, such as 2,2-dimethoxypropane, and an acid catalyst (e.g., p-toluenesulfonic acid monohydrate) are added to the solution.[3]
- The reaction mixture is stirred at room temperature for an extended period (e.g., 22 hours) to allow for the formation of the dioxane ring.[3]
- Upon completion, the reaction is quenched, typically by neutralization with a base like triethylamine, and diluted with a solvent such as ethyl acetate.[3]

- Oxidative Cleavage and Ketone Formation:
 - The protected intermediate is dissolved in an aqueous solution.[3]
 - A buffer, such as potassium dihydrogen phosphate (KH_2PO_4), is added.[3]
 - An oxidizing agent, like sodium periodate (NaIO_4), is added slowly at a controlled temperature (e.g., 0 °C).[3] This step is crucial for cleaving vicinal diols or amino alcohols to form carbonyl compounds.
 - The reaction is allowed to proceed for a set time (e.g., 1 hour) at room temperature after the addition is complete.[3]
- Workup and Purification:
 - The product is extracted from the aqueous phase using an organic solvent like dichloromethane.[3]
 - The organic layer is washed sequentially with an aqueous solution of sodium thiosulfate (to remove excess periodate) and brine.[3]
 - The washed organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate).[3]
 - The solvent is removed under reduced pressure, and the resulting crude product is purified using silica gel column chromatography to yield the final product.[3]


Applications in Research and Drug Development

Derivatives of 1,3-dioxane are significant in medicinal chemistry and drug development. The related compound, 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid), is used in Knoevenagel condensation reactions to synthesize coumarin derivatives, which have been studied for their antiproliferative activity.^[4]

Furthermore, structurally similar chiral building blocks, such as (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde, are critical intermediates in the synthesis of major pharmaceutical drugs.^[5] For example, this specific dioxolane derivative is a key intermediate for the anti-tumor drug gemcitabine, a pyrimidine nucleoside analog used in cancer therapy.^[5] This highlights the potential of **Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate** to serve as a valuable precursor for the synthesis of novel bioactive molecules and complex drug candidates. Its functional groups offer multiple points for chemical modification, allowing for the construction of diverse molecular libraries for screening purposes.

Visualized Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a functionalized 2,2-dimethyl-1,3-dioxane ring system, a logical process central to the chemistry of the target compound.

[Click to download full resolution via product page](#)

Caption: Generalized synthesis workflow for the target compound.

Conclusion

Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate is a compound with significant potential as a synthetic intermediate. Its well-defined structure and multiple functionalization points make it an attractive building block for creating complex organic molecules. The established chemistry of related dioxane and dioxolane derivatives in the synthesis of pharmacologically active compounds underscores its relevance for professionals in drug discovery and development. The methodologies outlined in this guide provide a foundational understanding for researchers looking to utilize this and similar heterocyclic systems in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate | C8H14O4 | CID 23367315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2,2-DIMETHYL-1,3-DIOXAN-5-ONE synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Page loading... [guidechem.com]
- To cite this document: BenchChem. [molecular weight of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b028507#molecular-weight-of-methyl-2-2-dimethyl-1-3-dioxane-5-carboxylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com